1-((1R,5S)-8-(3-(3-chloro-4-fluorophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
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Description
1-((1R,5S)-8-(3-(3-chloro-4-fluorophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C20H22ClFN2O3 and its molecular weight is 392.86. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-8-(3-(3-chloro-4-fluorophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-8-(3-(3-chloro-4-fluorophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Stereoselective Synthesis
The compound's structural complexity allows for detailed stereochemical investigations, crucial for its synthesis and application. For instance, the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors highlights the importance of precise stereochemical control in medicinal chemistry. This approach is vital for developing targeted therapies in cancer treatment, demonstrating the compound's relevance in drug design and synthesis (Chen et al., 2010).
Crystal and Molecular Structure Studies
The detailed X-ray diffraction studies of compounds related to "1-((1R,5S)-8-(3-(3-chloro-4-fluorophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione" provide insights into their crystal and molecular structures. These studies are essential for understanding the compound's physical and chemical properties, facilitating the design of new materials and drugs with improved performance (Manjunath et al., 2011).
Material Science Applications
Electron Transport Layers in Polymer Solar Cells
The compound's structural motif is found in materials such as n-type conjugated polyelectrolytes, which have been utilized as electron transport layers in polymer solar cells. This application underscores the compound's potential in enhancing the efficiency of renewable energy technologies, demonstrating its importance in the field of material science and sustainable energy solutions (Hu et al., 2015).
Photophysical and Chemical Properties
Photophysical Behavior of Organoboron Complexes
Research on unsymmetrical organoboron complexes containing structural motifs related to the compound of interest reveals their highly fluorescent properties. These findings are crucial for developing new fluorescent materials, which can be used in various applications, including bioimaging and sensing technologies (Garre et al., 2019).
Antimicrobial Properties
Antimicrobial Activity
The synthesis of derivatives structurally related to "1-((1R,5S)-8-(3-(3-chloro-4-fluorophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione" has led to the discovery of compounds with moderate antimicrobial activities. This application highlights the potential of these compounds in developing new antimicrobial agents, which is critical in the fight against drug-resistant pathogens (Fondjo et al., 2021).
properties
IUPAC Name |
1-[8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3/c21-16-9-12(1-5-17(16)22)2-6-18(25)23-13-3-4-14(23)11-15(10-13)24-19(26)7-8-20(24)27/h1,5,9,13-15H,2-4,6-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUMIFNINYQOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC(=C(C=C3)F)Cl)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-8-(3-(3-chloro-4-fluorophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione |
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